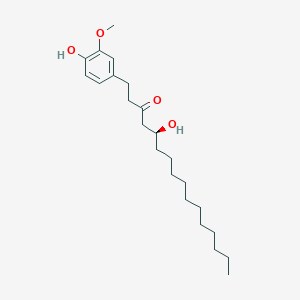
Flavonol base + 4O, O-Hex-Hex, O-dHex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavonol base + 4O, O-Hex-Hex, O-dHex is a type of flavonol O-glycoside. Flavonols are a class of flavonoids, which are polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and play a significant role in plant pigmentation, UV filtration, symbiotic nitrogen fixation, and floral pigmentation. The specific structure of this compound includes a flavonol base with additional sugar moieties attached, making it a glycoside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Flavonol base + 4O, O-Hex-Hex, O-dHex typically involves the glycosylation of a flavonol base. The process can be carried out using various glycosyl donors and catalysts. One common method involves the use of glycosyl halides in the presence of a Lewis acid catalyst such as silver triflate. The reaction is usually conducted in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of flavonol glycosides often involves the extraction and purification from plant sources. Plants rich in flavonols, such as onions, kale, and berries, are processed to isolate the desired compounds. The extraction process typically involves solvent extraction, followed by chromatographic techniques to purify the flavonol glycosides.
Análisis De Reacciones Químicas
Types of Reactions
Flavonol base + 4O, O-Hex-Hex, O-dHex undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonol to its corresponding flavanone.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the flavonol base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonol derivatives.
Reduction: Flavanones and dihydroflavonols.
Substitution: Alkylated or acylated flavonol derivatives.
Aplicaciones Científicas De Investigación
Flavonol base + 4O, O-Hex-Hex, O-dHex has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on the chemical properties of flavonoids.
Biology: Investigated for its role in plant physiology, including its involvement in UV protection and pigmentation.
Medicine: Studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties and as a natural colorant.
Mecanismo De Acción
The mechanism of action of Flavonol base + 4O, O-Hex-Hex, O-dHex involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Signal Transduction: The compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparación Con Compuestos Similares
Flavonol base + 4O, O-Hex-Hex, O-dHex can be compared with other flavonol glycosides such as:
Quercetin-3-O-glucoside: Similar antioxidant properties but differs in the sugar moiety attached.
Kaempferol-3-O-rutinoside: Shares similar biological activities but has a different glycosylation pattern.
Myricetin-3-O-rhamnoside: Another flavonol glycoside with comparable health benefits but distinct structural features.
This compound is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and biological activity.
Propiedades
Fórmula molecular |
C33H40O21 |
|---|---|
Peso molecular |
772.7 g/mol |
Nombre IUPAC |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3 |
Clave InChI |
CAXLTZYEJPQCKD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


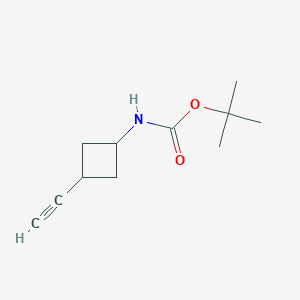
![N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12300098.png)


![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B12300119.png)

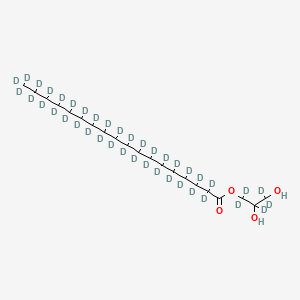

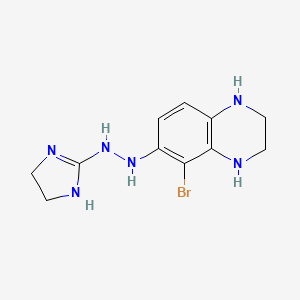
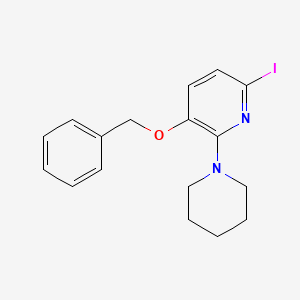
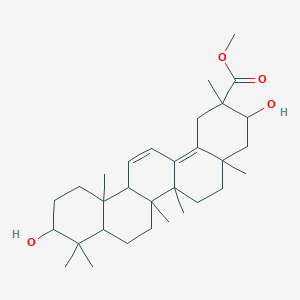
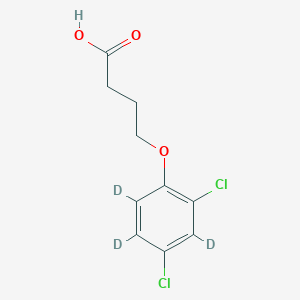
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12300169.png)
